molecular formula C6H9F2NO2 B15316318 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15316318
M. Wt: 165.14 g/mol
InChI Key: MTBVLXKEXIEOOZ-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which can be controlled using green solvents . Another approach involves metal-mediated stepwise difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may leverage large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods ensure the efficient and cost-effective production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the cyclobutane ring.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4H,1-2,9H2,(H,10,11)

InChI Key

MTBVLXKEXIEOOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)F)C(=O)O)N

Origin of Product

United States

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